Ethyl 4-(trichlorostannyl)butanoate
Description
Ethyl 4-(trichlorostannyl)butanoate is an organotin compound characterized by a trichlorostannyl (SnCl₃) substituent attached to the fourth carbon of the ethyl butanoate backbone. Organotin compounds are notable for their applications in catalysis, polymer stabilization, and organic synthesis due to their Lewis acidity and ability to participate in cross-coupling reactions . However, none of the provided evidence sources directly describe this compound, limiting the availability of specific structural, synthetic, or applicative data. The trichlorostannyl group likely imparts unique reactivity compared to non-metallic substituents, such as enhanced electrophilicity or coordination capacity.
Properties
CAS No. |
89928-23-4 |
|---|---|
Molecular Formula |
C6H11Cl3O2Sn |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
ethyl 4-trichlorostannylbutanoate |
InChI |
InChI=1S/C6H11O2.3ClH.Sn/c1-3-5-6(7)8-4-2;;;;/h1,3-5H2,2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
QOYAJTYKPKISQH-UHFFFAOYSA-K |
Canonical SMILES |
CCOC(=O)CCC[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(trichlorostannyl)butanoate can be synthesized through the reaction of ethyl 4-bromobutanoate with trichlorotin hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is catalyzed by a palladium complex. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the trichlorotin group.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trichlorostannyl)butanoate undergoes various chemical reactions, including:
Oxidation: The trichlorotin group can be oxidized to form different organotin oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trichlorotin group can be substituted with other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium iodide or Grignard reagents are employed.
Major Products
Oxidation: Organotin oxides and carboxylic acids.
Reduction: Alcohols and organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(trichlorostannyl)butanoate has several applications in scientific research:
Biology: Investigated for its potential as an antifungal and antibacterial agent due to the bioactivity of organotin compounds.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of ethyl 4-(trichlorostannyl)butanoate involves its interaction with biological molecules through the trichlorotin group. This group can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing the active organotin species.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally analogous ethyl butanoate derivatives from the provided evidence, highlighting substituent effects on molecular properties, synthesis, and applications.
Table 1: Key Properties of Ethyl Butanoate Derivatives
Key Observations:
Substituent Effects on Molecular Weight :
- Bromophenyl (271.15 g/mol) and tolylthio (238.35 g/mol) groups significantly increase molecular weight compared to aliphatic substituents (e.g., methylsulfanyl: 162.25 g/mol).
- The trichlorostannyl group (SnCl₃) would add substantial mass (~181.17 g/mol for SnCl₃), though exact data are unavailable.
Synthetic Methods: Aromatic Substitution: Ethyl 4-(4-bromophenyl)butanoate is synthesized via nucleophilic aromatic substitution or coupling reactions . Amine Condensation: Ethyl 4-(3-chlorobenzylamino)butanoate involves reductive amination or Schiff base formation .
Functional Group Reactivity: Halogenated Derivatives: Bromophenyl and chloro groups enable cross-coupling (e.g., Suzuki reactions) . Amino Derivatives: Ethyl 4-(3-chlorobenzylamino)butanoate’s NH group allows for further functionalization (e.g., acylations) . Tin-Based Derivatives: SnCl₃ is highly electrophilic, making it reactive in Stille couplings or as a Lewis acid catalyst.
Applications: Pharmaceuticals: Ethyl 4-(4-bromophenyl)butanoate serves as an intermediate in drug synthesis . Material Science: Thioether and tin derivatives may stabilize polymers or act as catalysts.
Limitations of Evidence:
No data directly address Ethyl 4-(trichlorostannyl)butanoate. Comparisons are inferred from substituent chemistry and analogous compounds.
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